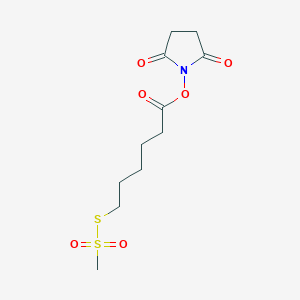
Ethyl (S)-2-(benzyloxy)propionate
概述
描述
3-脱氧鸟苷是一种嘌呤核苷类似物,属于一类称为嘌呤3-脱氧核苷的有机化合物。这些化合物由连接到核糖糖上的嘌呤碱组成,核糖糖在3位缺少羟基。 该化合物为固体,以其在各种生化过程中的作用而闻名 .
准备方法
合成路线和反应条件: 3-脱氧鸟苷可以通过多种方法合成。一种常见的方法涉及用高碘酸钠处理鸟苷,然后用硼氢化钠处理。 这种方法通过去除3'位的羟基来生成3-脱氧鸟苷 .
工业生产方法: 3-脱氧鸟苷的工业生产通常涉及使用类似化学反应的大规模合成,但针对更高的产量和纯度进行了优化。 该过程可能包括额外的纯化步骤,例如色谱法,以确保最终产品符合工业标准 .
化学反应分析
反应类型: 3-脱氧鸟苷会发生各种化学反应,包括:
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,亲核试剂。
主要形成的产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,3-脱氧鸟苷的氧化会导致形成8-氧代-3-脱氧鸟苷 .
科学研究应用
3-脱氧鸟苷在科学研究中有广泛的应用,包括:
化学: 用于作为配体研究酶和受体的相互作用。
生物学: 在 DNA 和 RNA 的形成和代谢中发挥作用。
医学: 正在研究其潜在的抗病毒和抗癌特性。
作用机制
3-脱氧鸟苷的作用机制涉及其与特定分子靶标(如嘌呤核苷磷酸化酶)的相互作用。这种相互作用可以通过掺入病毒 DNA 并导致链终止来抑制病毒 DNA 的复制。 这种机制类似于其他用于抗病毒治疗的核苷类似物 .
类似化合物:
脱氧鸟苷: 与 3-脱氧鸟苷相似,但在 3' 位有一个羟基。
鸟苷: 在核糖糖的 2' 和 3' 位都有一个羟基。
8-氧代-2'-脱氧鸟苷: 脱氧鸟苷的氧化形式。
独特性: 3-脱氧鸟苷的独特之处在于 3' 位缺少羟基,这与其他核苷相比,极大地改变了其化学性质和生物活性。 这种结构差异使其成为生化研究和药物开发的宝贵工具 .
相似化合物的比较
Deoxyguanosine: Similar to 3-deoxyguanosine but with a hydroxyl group at the 3’ position.
Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.
8-Oxo-2’-deoxyguanosine: An oxidized form of deoxyguanosine.
Uniqueness: 3-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This structural difference makes it a valuable tool in biochemical research and pharmaceutical development .
属性
IUPAC Name |
ethyl (2S)-2-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFQHZUGDYXTN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434887 | |
| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54783-72-1 | |
| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)




